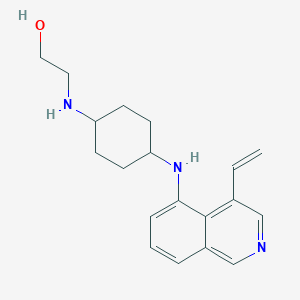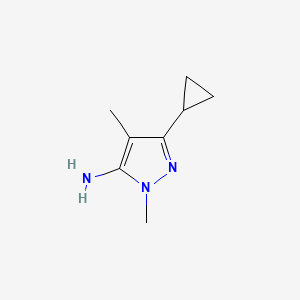
N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichloropyridine moiety and a benzofuran carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide typically involves the amidation reaction of 3,5-dichloropyridine-4-amine with 7-methoxy-1-benzofuran-4-carboxylic acid. The reaction is carried out under inert solvent conditions, often using organic bases such as triethylamine or N-methylmorpholine . The reaction conditions are mild, and the process yields a high-purity product suitable for further applications.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to minimize byproducts and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as phosphodiesterase-4 (PDE-4), which plays a role in inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
Roflumilast: 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide.
Piclamilast: 3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide.
Uniqueness
N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide is unique due to its benzofuran moiety, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds like roflumilast and piclamilast, it offers different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research .
Properties
| 185400-39-9 | |
Molecular Formula |
C15H10Cl2N2O3 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2O3/c1-21-12-3-2-9(8-4-5-22-14(8)12)15(20)19-13-10(16)6-18-7-11(13)17/h2-7H,1H3,(H,18,19,20) |
InChI Key |
IJOCDYMFIRKGJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)NC3=C(C=NC=C3Cl)Cl)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/no-structure.png)
![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)






![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)




![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)
